molecular formula C17H25N3O B2622825 (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide CAS No. 2411326-09-3

(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide

Cat. No. B2622825
CAS RN: 2411326-09-3
M. Wt: 287.407
InChI Key: DPJIUAAIZFCIBO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide, also known as DMABN, is a chemical compound used in scientific research. It is a potent inhibitor of protein-protein interactions and has been found to have potential applications in the fields of drug discovery, cancer research, and neuroscience.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide acts as a small molecule inhibitor of protein-protein interactions. It binds to specific sites on the target proteins, preventing them from interacting with their partner proteins. This disrupts the normal cellular processes that rely on these interactions and can lead to changes in cell behavior and function.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in inflammation. (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide has also been shown to have neuroprotective effects, protecting against the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide in lab experiments include its potent inhibitory activity, its specificity for certain protein-protein interactions, and its potential applications in a variety of research fields. However, there are also some limitations to its use. (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide can be difficult to synthesize and purify, and its effects on other cellular processes and proteins are not well understood.

Future Directions

There are several potential future directions for research involving (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide. These include:
1. Further studies to elucidate the mechanisms of (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide's effects on cellular processes and proteins.
2. Development of more efficient synthesis methods for (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide and related compounds.
3. Investigation of (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide's potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases.
4. Exploration of (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide's effects on other protein-protein interactions and cellular processes.
5. Development of new screening assays to identify other small molecule inhibitors of protein-protein interactions.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide involves a series of chemical reactions that begin with the coupling of N-Boc-3-aminopyrrolidine and (E)-4-chloro-2-butenal. This is followed by the deprotection of the N-Boc group and the addition of dimethylamine to yield (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide has been used in a variety of scientific research applications. It has been found to inhibit the interaction between the HIV-1 integrase and the human lens epithelium-derived growth factor (LEDGF/p75), which is a key step in the integration of the HIV-1 genome into the host cell genome. (E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide has also been shown to inhibit the interaction between the transcription factor c-Myc and its partner Max, which is involved in the regulation of cell growth and division.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19(2)11-6-9-17(21)18-13-15-10-12-20(14-15)16-7-4-3-5-8-16/h3-9,15H,10-14H2,1-2H3,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJIUAAIZFCIBO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide

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